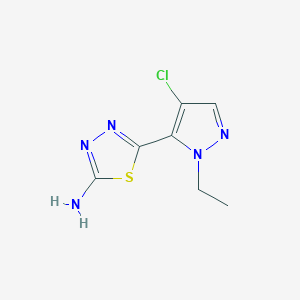

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

描述

属性

IUPAC Name |

5-(4-chloro-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5S/c1-2-13-5(4(8)3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIRTIIBAYTELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with thiadiazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

科学研究应用

Chemical Characteristics

The compound features a unique structure that combines a pyrazole ring with a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 257.74 g/mol. The compound's structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the development of this compound through multicomponent reactions (MCRs). MCRs are advantageous due to their efficiency in creating complex molecules from simple precursors while minimizing waste. For instance, the synthesis of pyrazole derivatives has been reported using MCRs, yielding high purity and efficiency .

Biological Activities

The biological evaluation of 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has revealed several therapeutic potentials:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized via MCRs have demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that certain derivatives of this compound may possess anticancer activity. In silico studies have suggested that these compounds can interact with specific cancer-related targets, potentially leading to the development of new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways in cellular models .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Development of Novel Therapeutics

Further exploration into the structure–activity relationship (SAR) of this compound could lead to the development of novel therapeutics targeting specific diseases.

Enhanced Synthesis Techniques

Improving synthetic methodologies such as green chemistry approaches could enhance the yield and reduce the environmental impact associated with the production of this compound.

Clinical Trials

Conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in humans, paving the way for its potential use as a therapeutic agent.

作用机制

The mechanism of action of 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and modulating cellular processes.

相似化合物的比较

Substituent-Driven Structural Variations

The activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Hypothesized Activity of the Target Compound

While direct data are lacking, the target compound’s structure suggests:

- Enhanced Binding Affinity : The pyrazole group may engage in hydrogen bonding or π-π stacking with biological targets, akin to pyridinyl substituents .

- Metabolic Stability : The chloro and ethyl groups likely improve lipophilicity and resistance to oxidative metabolism .

- Potential Applications: Anticancer or antimicrobial activities, based on nitroheterocyclic and Schiff base analogs .

生物活性

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.74 g/mol. The presence of the thiadiazole ring and the pyrazole moiety contributes to its biological activities.

Anticancer Activity

Recent studies indicate that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown potent cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable investigation evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 0.28 µg/mL for MCF-7 cells and 9.6 µM for HepG2 cells, indicating strong growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| 4i | HepG2 | 9.6 | Induction of apoptosis via Bax/Bcl-2 ratio increase |

| 4c | MCF-7 | 10.10 | Cytostatic properties observed |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. A study highlighted the effectiveness of various substituted thiadiazoles against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The antimicrobial activity was assessed using Minimum Inhibitory Concentration (MIC) tests against several bacterial strains.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 19 | Staphylococcus aureus | 62.5 | Antibacterial |

| 18a | Salmonella typhi | 500 | Antibacterial |

| 8d | Aspergillus niger | 32–42 | Antifungal |

The presence of halogen substituents in these compounds has been correlated with enhanced antibacterial activity, particularly against Gram-positive bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazoles have shown potential in various other pharmacological areas:

常见问题

Basic: What are the common synthetic routes for preparing 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine?

Methodological Answer:

The synthesis typically involves cyclization and functionalization steps. For example:

- Cyclization with POCl₃ : A general method for 1,3,4-thiadiazoles involves reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The product is precipitated by pH adjustment with ammonia and recrystallized from DMSO/water .

- Thiadiazole Core Formation : Similar compounds are synthesized via cyclocondensation of hydrazides with potassium thiocyanate, followed by treatment with concentrated sulfuric acid. Subsequent reactions with chloroacetyl chloride and triethylamine in DMF yield functionalized derivatives .

- Key Intermediate Preparation : Pyrazole intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential cyclization, formylation, oxidation, and acylation steps .

Basic: How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Sample Preparation : Crystals are grown via slow evaporation of acetone or ethanol solutions. For example, crystals of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine were obtained from ethanol and analyzed at 296 K .

- Structural Insights : SC-XRD reveals bond lengths, angles, and supramolecular interactions. In one study, two independent molecules in the asymmetric unit showed dihedral angles of 18.2° and 30.3° between thiadiazole and pyridine rings, highlighting conformational flexibility . Hydrogen bonding (N–H···N) networks are also mapped to explain crystal packing .

Advanced: How can conformational discrepancies observed in X-ray crystallography be addressed during structural analysis?

Methodological Answer:

Discrepancies arise from crystal packing effects or dynamic conformers. Strategies include:

- Restrained Refinement : Apply geometric restraints to atoms with high displacement parameters (e.g., C3B/C4B/C5B/C6B in ) to approximate isotropic behavior and improve model accuracy .

- Comparative Analysis : Compare multiple crystal structures of analogs (e.g., 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine) to identify consistent structural motifs vs. packing-induced variations .

- Computational Modeling : Use density functional theory (DFT) to calculate energy-minimized conformers and validate experimental observations .

Advanced: What strategies optimize cyclization reactions to improve yield and purity?

Methodological Answer:

Key optimization parameters include:

- Catalyst Selection : Triethylamine in DMF enhances cycloaddition efficiency with chloroacetyl chloride, as seen in benzimidazole-thiadiazole hybrids .

- Reagent Ratios : Excess POCl₃ (3 mol equivalents) ensures complete cyclization of carboxylic acid-thiosemicarbazide mixtures .

- Purification Techniques : Recrystallization from ethanol/acetone mixtures removes byproducts, as demonstrated for 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazide intermediates in ) and adjust reaction times accordingly .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash immediately with soap and water if exposed .

- Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., POCl₃, chloroacetyl chloride) .

- Waste Disposal : Segregate chemical waste (e.g., solvents, reaction byproducts) and consult certified disposal services to comply with environmental regulations .

Advanced: How can spectroscopic data resolve ambiguities in structural characterization?

Methodological Answer:

- Multi-Technique Approach : Combine IR (to confirm –NH₂ stretches ~3300 cm⁻¹), ¹H/¹³C NMR (to assign pyrazole and thiadiazole protons), and mass spectrometry (for molecular ion validation) .

- 2D NMR for Connectivity : NOESY or HSQC can clarify spatial relationships between protons and carbons, particularly for distinguishing regioisomers in pyrazole-thiadiazole hybrids .

- Contradiction Resolution : If IR data conflicts with X-ray results (e.g., unexpected hydrogen bonding), repeat spectra in different solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects .

Advanced: What methodologies predict the biological activity of this compound?

Methodological Answer:

- In Silico Screening : Use molecular docking to assess binding affinity to targets like kinase enzymes or bacterial proteins, leveraging structural data from analogs (e.g., thiazole-pyrazine hybrids in ) .

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with reported activities of similar 1,3,4-thiadiazoles, such as antimicrobial or antitrypanosomal effects .

- In Vitro Assays : Test against Gram-positive/negative bacteria (via MIC assays) or cancer cell lines (via MTT assays), using positive controls like doxorubicin or ciprofloxacin .

Basic: How are impurities or byproducts identified during synthesis?

Methodological Answer:

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) separates unreacted starting materials (e.g., hydrazides) from the target compound .

- Mass Spectrometry : High-resolution MS (HRMS) detects trace byproducts, such as incomplete cyclization intermediates or oxidation derivatives .

- Melting Point Analysis : Sharp melting points (e.g., 210–212°C) indicate purity, while broad ranges suggest impurities .

Advanced: How do reaction solvents influence the stability of intermediates?

Methodological Answer:

- Polar Protic vs. Aprotic Solvents : Ethanol promotes protonation of intermediates, stabilizing charged species during cyclization, while DMF enhances solubility of aromatic aldehydes in condensation reactions .

- Moisture Sensitivity : Reactions involving POCl₃ require anhydrous conditions (e.g., dried DCM) to prevent hydrolysis to phosphoric acid, which reduces yields .

- Temperature Effects : Reflux in ethanol (78°C) vs. DMF (150°C) alters reaction kinetics and intermediate stability, as seen in thiadiazole-azetidinone syntheses .

Basic: What analytical techniques confirm the compound’s purity post-synthesis?

Methodological Answer:

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C₈H₇ClN₆S requires C 38.64%, H 2.84%) .

- Spectroscopic Purity : NMR should show no extraneous peaks; a singlet at δ 8.2 ppm in ¹H NMR confirms the thiadiazole NH₂ group .

- Chromatography : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。